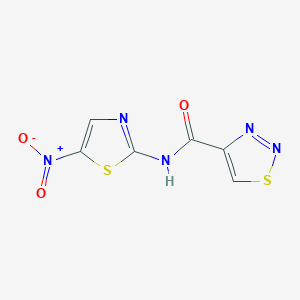![molecular formula C22H15ClFN3O3S B14987837 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide](/img/structure/B14987837.png)
5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a pyrimidine ring, a naphthalene moiety, and a sulfonyl group attached to a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with the Fluorophenyl Group: The fluorophenyl group is coupled to the sulfonyl group through nucleophilic substitution reactions.
Incorporation of the Naphthalene Moiety: The naphthalene group is introduced through coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Sulfides: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(phenyl)pyrimidine-4-carboxamide
- 5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)pyrimidine-4-carboxamide
- 5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-thienyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthalene moiety, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C22H15ClFN3O3S |
|---|---|
Peso molecular |
455.9 g/mol |
Nombre IUPAC |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-naphthalen-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H15ClFN3O3S/c23-19-12-25-22(31(29,30)13-14-5-8-17(24)9-6-14)27-20(19)21(28)26-18-10-7-15-3-1-2-4-16(15)11-18/h1-12H,13H2,(H,26,28) |
Clave InChI |
FZCIUANOQYXNQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14987759.png)
![Ethyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B14987763.png)
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B14987770.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14987772.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14987780.png)
![4-fluoro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14987786.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14987791.png)
![2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14987802.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B14987807.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)butanamide](/img/structure/B14987817.png)
![N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B14987824.png)
![2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole](/img/structure/B14987829.png)
![4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B14987833.png)

